molecular formula C6H9N3O2 B1676139 美达唑胺 CAS No. 300-22-1

美达唑胺

货号 B1676139
CAS 编号: 300-22-1
分子量: 155.15 g/mol
InChI 键: LXFKHPXXAPOYCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Medazomide is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.156 . It is also known by other names such as Medazonamide, 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide, L-1777, and Medazonamid .


Molecular Structure Analysis

The molecular structure of Medazomide can be represented by the InChI key LXFKHPXXAPOYCC-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound .


Physical And Chemical Properties Analysis

Medazomide has a boiling point of 292.3ºC at 760mmHg and a density of 1.45g/cm3 . These properties can influence how the compound behaves under different conditions .

科学研究应用

Alpha 2-肾上腺素受体激动剂活性

美达唑胺或更准确地说,美托咪定,一种密切相关的化合物,已被描述为一种有效、选择性和特异性的 alpha 2-肾上腺素受体激动剂。它对 alpha 2-肾上腺素受体显示出高亲和力,选择性比高于参考化合物。美托咪定对其他受体如 β-肾上腺素受体、组胺受体、血清素受体、毒蕈碱、多巴胺、色胺、GABA、阿片类和苯二氮卓受体不显示亲和力或作用。这种特异性使其成为研究 alpha 2-肾上腺素受体相关生理和药理过程的宝贵工具 (Virtanen, Savola, Saano, & Nyman, 1988)

小儿患者的程序镇静

一项比较依托咪酯和咪达唑仑用于肢体骨折小儿患者程序镇静的随机对照试验发现,与咪达唑仑相比,依托咪酯的诱导和恢复时间更短。该研究表明,依托咪酯(一种美达唑胺相关药物)可能比咪达唑仑更有效地实现儿童的程序镇静和镇痛 (Di Liddo 等人,2006)

多发性骨髓瘤中的蛋白酶体抑制剂

伊沙佐米是一种正在研究的口服蛋白酶体抑制剂,在复发/难治性多发性骨髓瘤的治疗中显示出前景。研究表明,每周给药两次的伊沙佐米耐受性良好,并有可能成为多发性骨髓瘤患者的治疗选择,特别是那些接受过包括硼替佐米、来那度胺和沙利度胺在内的先前治疗的患者 (Richardson 等人,2014)。另一项研究表明,口服伊沙佐米与来那度胺和地塞米松联合使用,显着提高了多发性骨髓瘤患者的无进展生存期 (Moreau 等人,2016)

研究性口服蛋白酶体抑制剂

伊沙佐米已被评估为临床研究中第一个口服蛋白酶体抑制剂。它已被探索用于实体瘤患者的疗效,并显示出可控的安全概况、有限的抗肿瘤活性以及下游蛋白酶体抑制效应的证据。这突出了其在探索各种类型癌症的新治疗途径中的潜在用途 (Smith 等人,2015)

安全和危害

Medazomide may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

未来方向

While specific future directions for Medazomide are not mentioned in the search results, the development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are structurally similar to Medazomide, is an active area of research . This suggests that there may be potential for further exploration and development of Medazomide and related compounds in the future.

属性

IUPAC Name

1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-5(10)3-2-4(8-9)6(7)11/h2-3H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFKHPXXAPOYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057705
Record name Medazomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medazomide

CAS RN

300-22-1
Record name 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medazomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medazomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDAZOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1Q4V31K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medazomide
Reactant of Route 2
Medazomide
Reactant of Route 3
Medazomide
Reactant of Route 4
Medazomide
Reactant of Route 5
Medazomide
Reactant of Route 6
Medazomide

Citations

For This Compound
2
Citations
MA Alagöz, JM Oh, YN Zenni, Z Özdemir… - Molecules, 2022 - mdpi.com
Sixteen compounds (TR1–TR16) were synthesized and evaluated for their inhibitory activities against monoamine oxidase A and B (MAOs). Most of the derivatives showed potent and …
Number of citations: 11 www.mdpi.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。